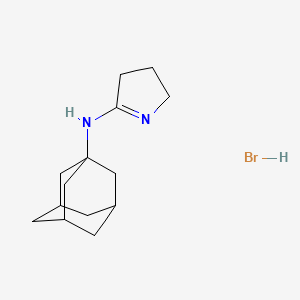

Adamantan-1-yl-(4,5-dihydro-3H-pyrrol-2-yl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantan-1-yl-(4,5-dihydro-3H-pyrrol-2-yl)-amine is a useful research compound. Its molecular formula is C14H23BrN2 and its molecular weight is 299.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Adamantan-1-yl derivatives have been extensively studied for their antiviral properties, especially against influenza A virus. A study by Kolocouris et al. (1994) synthesized spiro[pyrrolidine-2,2'-adamantanes] and evaluated them against a broad spectrum of viruses, finding some derivatives significantly inhibited the cytopathicity of influenza A virus at lower concentrations than amantadine, a known antiviral drug, without being active against influenza B virus or other tested viruses, indicating specificity as anti-influenza A agents (Kolocouris et al., 1994).

Synthesis Methods

The synthesis and evaluation of adamantan-1-yl derivatives for biological applications have been a significant focus. Bossmann et al. (2020) detailed a catalyst-free, temperature-driven one-pot synthesis of 1-adamantylhydrazine, a versatile intermediate for many biologically active compounds, showcasing the wide range of medicinal properties of adamantyl derivatives (Bossmann et al., 2020).

Structural Analysis and Noncovalent Interactions

El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives and analyzed their crystal structures and noncovalent interactions using quantum theory and Hirshfeld surface analysis. This study provides insights into the structural characteristics and stability of such compounds, highlighting the importance of noncovalent interactions in their stabilization (El-Emam et al., 2020).

Multifunctional Neuroprotective Agents

Research on fluorescent heterocyclic adamantane amines has demonstrated their potential as multifunctional neuroprotective agents, offering inhibition of critical neurological pathways and antioxidant activities. Joubert et al. (2011) synthesized a series of these compounds, showing their potential application in neuroprotection due to their multifunctionality (Joubert et al., 2011).

Influenza A Virus Activity

The development of 3-(2-adamantyl)pyrrolidines and evaluation of their activity against influenza A virus by Stamatiou et al. (2001) resulted in the identification of potent diamine analogues, marking the first instance of adamantane derivatives with two amine groups being reported as active against this virus (Stamatiou et al., 2001).

Properties

IUPAC Name |

N-(1-adamantyl)-3,4-dihydro-2H-pyrrol-5-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.BrH/c1-2-13(15-3-1)16-14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-12H,1-9H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELKZQMUQRIYCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NC23CC4CC(C2)CC(C4)C3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione](/img/structure/B2418591.png)

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2418594.png)

![2-methyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2418595.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone](/img/structure/B2418601.png)

![3,4-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2418604.png)

![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B2418608.png)

![{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2418610.png)

![1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B2418611.png)

![3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2418614.png)